molecular formula C19H15N3O2 B12679738 Cystodytin J CAS No. 158734-25-9

Cystodytin J

Cat. No.: B12679738
CAS No.: 158734-25-9
M. Wt: 317.3 g/mol
InChI Key: KMNRTBJOBIPNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cystodytin J is a pyridoacridine alkaloid isolated from marine ascidians, notably Cystodytes spp. and Lissoclinum notti . Structurally, it features a tetracyclic pyrido[4,3,2-mn]acridin-4-one core with a substituted N-14 side chain (e.g., a 3-phenylpropanamide group) . This compound exhibits potent cytotoxic activity against cancer cell lines, such as HCT-116 (IC50: 1.6 µM) and xrs-6 (IC50: 135.6 µM), and inhibits topoisomerase II-mediated DNA decatenation (IC50: 8.4 µM) . Its mechanism of action involves DNA intercalation and reactive oxygen species (ROS) generation, though its DNA binding affinity (Kapp ~1.5 × 10<sup>6</sup> M<sup>−1</sup>) is lower than that of structurally related styelsamines .

Properties

CAS No.

158734-25-9

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

N-[2-(12-oxo-8,14-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,13,15-octaen-10-yl)ethyl]acetamide

InChI

InChI=1S/C19H15N3O2/c1-11(23)20-8-6-12-10-16(24)19-17-14(7-9-21-19)13-4-2-3-5-15(13)22-18(12)17/h2-5,7,9-10H,6,8H2,1H3,(H,20,23)

InChI Key

KMNRTBJOBIPNKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC(=O)C2=NC=CC3=C2C1=NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

The synthesis of Cystodytin J involves several steps, typically starting with the preparation of kynuramine dihydrobromide. This intermediate undergoes a series of reactions to form the pyridoacridine scaffold. The synthetic route includes modifications at either C-12 or N-14 of the ethylamine sidechain

Chemical Reactions Analysis

Cystodytin J undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iminoquinone derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

Cystodytin J has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a model compound for studying DNA binding and intercalation due to its planar structure. In biology and medicine, this compound has shown promising anticancer activity by inhibiting the proliferation of tumor cells. It has also been evaluated for its antibacterial, antifungal, and antiviral properties, making it a valuable compound for drug discovery and development .

Mechanism of Action

The mechanism of action of Cystodytin J involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase II, leading to the accumulation of DNA breaks and ultimately cell death. The compound’s cytotoxicity is also attributed to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components .

Comparison with Similar Compounds

Key Research Findings

DNA binding ≠ cytotoxicity : Styelsamines bind DNA more strongly, but this compound’s ROS-mediated mechanisms compensate, yielding comparable GI50 values in select cell lines .

Side-chain engineering : Bulky N-14 substituents (e.g., 3-phenylpropanamide) enhance both clogP and antiproliferative activity, suggesting a balance between lipophilicity and target engagement .

Natural vs. synthetic analogues : Natural cystodytins (A, J) marginally outperform synthetic derivatives in DNA binding, but synthetic modifications improve solubility and selectivity .

Q & A

Q. How is Cystodytin J isolated and purified from marine organisms, and what methodological challenges arise during this process?

this compound is isolated from marine ascidians (Cystodytes sp.) via a multi-step process:

Extraction : Organic solvents (e.g., CH₂Cl₂:MeOH) are used to extract crude fractions from freeze-dried specimens .

Chromatography : Diaion HP-20 columns and semi-preparative HPLC (RP-18 columns) with gradient elution (H₂O:MeCN or H₂O:MeOH) separate compounds based on polarity .

Purification : Final purification employs HPLC-PDA-ELSD to isolate this compound, yielding 1–5 mg per kg of biomass .
Challenges : Low natural abundance, co-elution with structurally similar analogs (e.g., cystodytin B/E/G), and degradation during solvent evaporation .

Q. What spectroscopic and computational techniques are critical for determining this compound’s structure?

  • 1D/2D NMR : Assigns proton (δH 3.64 for H-1’, δH 1.22 for H-2’) and carbon signals (e.g., C-12 at δC 74.51) via COSY, HSQC, and HMBC correlations .
  • HRESIMS : Confirms molecular formula (e.g., [M + H]⁺ at m/z 469.2345) .
  • ECD Spectroscopy : Determines absolute configuration at chiral centers (e.g., C-12) using density functional theory (DFT) calculations .
    Table 1 : Key NMR Data for this compound (DMSO-d₆)
PositionδH (ppm)δC (ppm)Correlation (HMBC)
C-12-74.51H-1’ (δH 3.64)
H-1’3.64 (m)65.8C-12

Q. What are the standard synthetic routes for this compound and its analogs?

  • Core Synthesis : React N-(3,4-dihydroxyphenethyl)palmitamide with kynuramine dihydrobromide in methanol, catalyzed by CeCl₃·7H₂O and Ag₂O .
  • Purification : RP-HPLC (16% yield) after column chromatography .
  • Analog Design : N-acylation and side-chain modifications improve DNA-binding affinity .

Advanced Research Questions

Q. How does this compound interact with DNA and inhibit Topoisomerase II (Topo II)?

this compound intercalates into DNA via its planar pentacyclic core, disrupting Topo II-mediated DNA decatenation. Key findings:

  • DNA Binding : Strong intercalation (Kd = 0.8 µM) confirmed via ethidium displacement assays .
  • Topo II Inhibition : IC₅₀ of 1.2 µM in kinetoplast DNA assays; correlates with cytotoxicity in colon cancer cells (IC₅₀ = 0.9 µM) .
  • Mechanism : Stabilizes Topo II-DNA cleavage complexes, inducing apoptosis via caspase-3 activation .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Standardization : Use identical cell lines (e.g., HT-29 colon cancer) and assay conditions (e.g., 48-hr exposure) .
  • Purity Verification : Confirm compound integrity via HPLC (>95% purity) and NMR .
  • Control Experiments : Include positive controls (e.g., doxorubicin) and validate Topo II inhibition via gel-based decatenation assays .

Q. What strategies optimize synthetic yield and purity of this compound analogs?

  • Catalyst Screening : Ag₂O enhances coupling efficiency in N-acylation steps (yield: 79% vs. 16% without) .
  • Solvent Optimization : Methanol reduces side reactions compared to DMF .
  • Chromatography : RP-18 columns resolve analogs with <0.5% impurity .

Q. What in vitro models best evaluate this compound’s antitumor activity?

  • Cell Lines : HL-60 (leukemia), P388 (murine lymphoma), and HT-29 (colon cancer) show dose-dependent apoptosis .
  • Assays : MTT for viability, comet assay for DNA damage, and flow cytometry for cell-cycle arrest (G₂/M phase) .

Q. How to design structure-activity relationship (SAR) studies for this compound analogs?

  • Modification Sites : Vary substituents at C-12 (ethoxy vs. hydroxyl) and N-acyl chains .
  • Evaluation Metrics : Compare DNA-binding affinity (via fluorescence quenching) and Topo II inhibition .
  • Data Analysis : Use molecular docking (e.g., AutoDock) to predict interactions with DNA minor grooves .

Q. What challenges arise in reproducing this compound’s reported bioactivity?

  • Sample Degradation : Light-sensitive iminoquinone core requires storage in amber vials at -80°C .
  • Batch Variability : Natural samples differ in regional ascidian populations .
  • Assay Sensitivity : Use fresh ATP stocks in luminescence-based cytotoxicity assays .

Q. How can multi-omics data clarify this compound’s mechanisms beyond DNA intercalation?

  • Transcriptomics : RNA-seq to identify apoptosis-related genes (e.g., BAX, caspase-3) .
  • Proteomics : SILAC labeling to quantify Topo II isoform expression (e.g., TOP2A vs. TOP2B) .
  • Metabolomics : LC-MS profiling of ROS levels post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.